Chiglitazar

Content Navigation

Research on metabolic disorders often faces confounding adipogenic effects from selective PPARγ agonists. Chiglitazar (CAS 743438-45-1) is a non-TZD pan-PPARα/γ/δ agonist that enables insulin sensitization and lipid lowering without weight gain, ideal for reproducible in vivo metabolic modeling. • Maintains weight neutrality in db/db and KKAy mice, unlike rosiglitazone. • Reduces hepatic triglycerides and upregulates lipid oxidation genes via PPARα. • Modulates circadian clock genes (REV-ERBα) for chronobiology studies. Supplied with ≥98% purity and characterized by HPLC, ready for global shipping.

CAS Number

Product Name

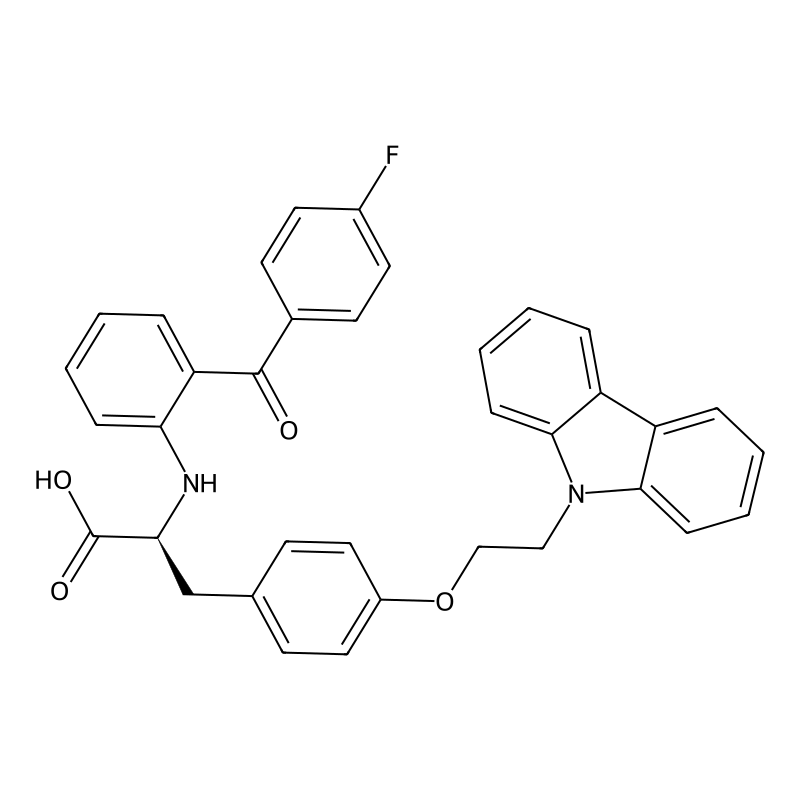

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Chiglitazar (CAS 743438-45-1) is a synthetic, non-thiazolidinedione (non-TZD) pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously activates PPARα, PPARγ, and PPARδ[1]. As a specialized research material and reference standard, it is primarily procured by pharmaceutical and biochemical laboratories to investigate comprehensive metabolic regulation, insulin sensitization, and lipid homeostasis without the severe adipogenic side effects typical of selective PPARγ agonists[2]. Its distinct structural backbone—the S-enantiomer of carfloglitazar—provides a distinct pharmacological profile, making it a critical baseline material for comparative in vitro transactivation assays and in vivo metabolic disease modeling[1].

Research Fit

References

- [1] He BK, et al. 'In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist.' PPAR Res. 2012;2012:546548.

- [2] Li PP, et al. 'The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats.' Br J Pharmacol. 2006;148(5):610-618.

Substituting Chiglitazar with conventional thiazolidinediones (TZDs) like rosiglitazone or pioglitazone fundamentally alters the experimental metabolic phenotype and compromises assay reproducibility [1]. While TZDs are potent selective PPARγ agonists that effectively model insulin sensitization, they fail to capture the synergistic lipid-lowering and thermogenic effects driven by concurrent PPARα and PPARδ activation [2]. Consequently, using a generic TZD in place of Chiglitazar results in pronounced adipogenesis, increased body weight, and fat pad expansion in murine models, confounding studies aimed at evaluating balanced lipid homeostasis, circadian rhythm regulation, and weight-neutral glycemic control [1].

Substitution Risk

References

- [1] He BK, et al. 'In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist.' PPAR Res. 2012;2012:546548.

- [2] Li PP, et al. 'The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats.' Br J Pharmacol. 2006;148(5):610-618.

Pan-PPAR Transactivation Profile

In reporter gene-based transactivation assays, Chiglitazar demonstrates a balanced pan-PPAR activation profile that bridges the gap between highly selective TZDs and fibrates. It exhibits an EC50 of 0.08 μM for PPARγ, positioning its potency directly between rosiglitazone and pioglitazone [1]. Crucially, it also activates PPARα (EC50 = 1.2 μM) and PPARδ (EC50 = 1.7 μM), whereas rosiglitazone and pioglitazone lack meaningful PPARα/δ transactivation at comparable concentrations[1].

| Evidence Dimension | PPARα and PPARγ Transactivation (EC50) |

| Target Compound Data | Chiglitazar: PPARγ EC50 = 0.08 μM; PPARα EC50 = 1.2 μM |

| Comparator Or Baseline | Rosiglitazone / Pioglitazone (PPARγ selective, negligible PPARα activity) |

| Quantified Difference | Chiglitazar provides simultaneous multi-receptor activation, with PPARγ affinity intermediate to rosiglitazone and pioglitazone, plus definitive PPARα/δ engagement. |

| Conditions | In vitro reporter gene assay (e.g., SMMC-7721 or U2OS cell lines) |

Procurement of Chiglitazar is essential for in vitro screening workflows requiring a single-molecule pan-PPAR baseline rather than a complex cocktail of selective agonists.

Saroglitazar reported: α 0.04 μM, γ 0.001 μM

Adipogenesis and Weight Neutrality

A primary differentiator for Chiglitazar in preclinical procurement is its ability to decouple insulin sensitization from severe weight gain. In comparative studies using KKAy and db/db mouse models, Chiglitazar achieved comparable blood glucose-lowering efficacy to rosiglitazone [1]. However, unlike rosiglitazone, which induces significant increases in body weight and fat pad mass due to unbridled PPARγ overactivation, Chiglitazar maintained weight neutrality [1]. This is attributed to its concurrent PPARα and PPARδ activation, which promotes fatty acid oxidation and thermogenesis, offsetting fat storage [2].

| Evidence Dimension | Body weight and fat pad mass accumulation |

| Target Compound Data | Chiglitazar: Weight neutral (no significant increase in body/fat pad weight) |

| Comparator Or Baseline | Rosiglitazone: Significant increase in body weight and fat pad mass |

| Quantified Difference | Complete mitigation of TZD-induced macroscopic adipogenesis while maintaining equivalent glycemic control. |

| Conditions | In vivo KKAy and db/db obese/diabetic mouse models |

Researchers must select Chiglitazar over rosiglitazone to accurately model weight-neutral metabolic interventions and avoid confounding obesity-related variables in long-term efficacy studies.

No significant change with semaglutide or pioglitazone

PPARα-Driven Lipid Reduction

Chiglitazar's structural design allows it to upregulate PPARα-downstream genes (e.g., CPT1, ACO, CYP4A10) in hepatic tissue, a pathway largely inaccessible to selective TZDs[1]. In comparative evaluations, Chiglitazar drove a significantly greater reduction in serum triglycerides (TG) and free fatty acids (FFA) compared to rosiglitazone [2]. Meta-analyses highlight that Chiglitazar outperforms rosiglitazone (4 mg/day equivalent) in TG reduction by a weighted mean difference of -0.58 mmol/L [2].

| Evidence Dimension | Reduction in serum triglycerides (TG) |

| Target Compound Data | Chiglitazar: Enhanced TG reduction |

| Comparator Or Baseline | Rosiglitazone (4 mg/day equivalent) |

| Quantified Difference | WMD = -0.58 mmol/L greater reduction in TG for Chiglitazar vs. Rosiglitazone. |

| Conditions | Comparative metabolic profiling and meta-analysis |

For assay development targeting dyslipidemia and hepatic steatosis (NASH/MASH models), Chiglitazar provides a necessary dual-action baseline that selective PPARγ agonists cannot replicate.

Mean differences: -0.04% and -0.08% (non‑inferior)

Dawn Phenomenon and Circadian Rhythms

Recent comparative studies have identified Chiglitazar as a highly effective agent for modulating the 'dawn phenomenon'—an abnormal early-morning increase in blood glucose. When evaluated against pioglitazone, Chiglitazar significantly reduced nocturnal minimum blood glucose (by 8.57%) and improved dawn phenomenon intensity (from a baseline of 0.004 to -0.77) [1]. In contrast, pioglitazone showed no statistically significant difference in dawn phenomenon intensity (p = 0.737) [1]. This effect is linked to Chiglitazar's pan-PPAR activation influencing core circadian genes like REV-ERBα [1].

| Evidence Dimension | Dawn phenomenon intensity and nocturnal glucose reduction |

| Target Compound Data | Chiglitazar: Significant improvement (Δ to -0.77) |

| Comparator Or Baseline | Pioglitazone: No statistically significant improvement (p = 0.737) |

| Quantified Difference | Chiglitazar actively reverses circadian-linked morning hyperglycemia, whereas pioglitazone does not alter the dawn phenomenon intensity. |

| Conditions | Retrospective cohort comparison over a 4-week treatment period |

Procurement of Chiglitazar is highly recommended for chronobiology and circadian metabolic research where standard TZDs fail to provide relevant regulatory signals.

Saroglitazar reported: CAP reduction 18.6 dB/m (p=0.059)

Pan-PPAR Agonist Reference Standard

Because Chiglitazar provides simultaneous, balanced activation of PPARα, PPARγ, and PPARδ, it serves as an ideal positive control in high-throughput transactivation assays. Buyers should procure it to benchmark novel multi-receptor compounds, replacing the need to use a complex mixture of selective agonists like rosiglitazone and WY14643 [1].

Weight-Neutral Insulin Sensitization Modeling

Chiglitazar is the preferred procurement choice for long-term murine studies (e.g., in KKAy or db/db mice) where insulin sensitization must be evaluated without the confounding variable of TZD-induced adipogenesis. Its ability to maintain weight neutrality allows researchers to isolate the metabolic benefits of glycemic control from fat pad expansion[2].

Hepatic Steatosis and Dyslipidemia Models

Due to its strong PPARα-mediated reduction of triglycerides and free fatty acids, Chiglitazar is highly suitable for non-alcoholic steatohepatitis (NASH) and dyslipidemia models. It outperforms standard TZDs in upregulating hepatic lipid oxidation genes, making it a highly relevant baseline for lipid homeostasis research [3].

Circadian Rhythm and Chronometabolism Research

Chiglitazar's ability to modulate the dawn phenomenon and influence core circadian genes (such as REV-ERBα) makes it a critical tool compound for chronobiology labs. It should be selected over pioglitazone when investigating the intersection of nuclear receptor activation and circadian metabolic rhythms[4].

Application Fit Matrix

References

- [1] He BK, et al. 'In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist.' PPAR Res. 2012;2012:546548.

- [2] Li PP, et al. 'The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats.' Br J Pharmacol. 2006;148(5):610-618.

- [3] Indirect comparison of efficacy and safety of chiglitazar and thiazolidinedione in patients with type 2 diabetes: A meta-analysis. World J Diabetes. 2023.

- [4] Comparing Efficacy of Chiglitazar, Pioglitazone, and Semaglutide in Type 2 Diabetes: A Retrospective Study. Diabetes Metab Syndr Obes. 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Tian H, Sun D, Dou G, Yuan D, Meng Z. Quantitative determination of beta,beta-dimethylacrylshikonin (DASK) in rat whole blood by liquid chromatography-tandem mass spectrometry with pre-column derivation and its pharmacokinetic application. Biomed Chromatogr. 2009 Apr;23(4):365-70. doi: 10.1002/bmc.1123. PubMed PMID: 19039803.

3: Sun DX, Tian HF, Meng ZY, Du A, Yuan D, Gu RL, Wu ZN, Dou GF. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study. Acta Pharmacol Sin. 2008 Dec;29(12):1499-506. doi: 10.1111/j.1745-7254.2008.00898.x. PubMed PMID: 19026170.

4: Chu NN, Li XN, Chen WL, Xu HR. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry. Pharmazie. 2007 Nov;62(11):825-9. PubMed PMID: 18065097.

5: Zou C, Shen Z. An optimized in vitro assay for screening compounds that stimulate liver cell glucose utilization with low cytotoxicity. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):58-62. Epub 2007 Jan 23. PubMed PMID: 17336098.

6: Li PP, Shan S, Chen YT, Ning ZQ, Sun SJ, Liu Q, Lu XP, Xie MZ, Shen ZF. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006 Jul;148(5):610-8. Epub 2006 Jun 5. PubMed PMID: 16751799; PubMed Central PMCID: PMC1751868.

Explore Compound Types